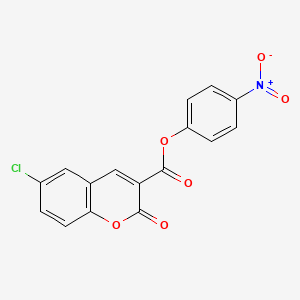![molecular formula C20H23N3O5 B5807246 N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide, also known as Compound 1, is a novel small molecule that has garnered significant attention in the scientific community due to its potential applications in various fields of research.
科学研究应用
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 has been shown to have potential applications in various fields of research. In the field of cancer research, N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In a study conducted by Li et al., N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 was found to induce apoptosis in human cervical cancer cells by activating the intrinsic apoptotic pathway. In the field of neuroscience, N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 has been shown to have neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury. In a study conducted by Liu et al., N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 was found to reduce infarct volume and improve neurological function in rats subjected to cerebral ischemia/reperfusion injury.
作用机制
The mechanism of action of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 is not fully understood. However, it has been suggested that N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 may exert its effects through the inhibition of protein kinase B (Akt) signaling pathway. In a study conducted by Li et al., N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 was found to inhibit the phosphorylation of Akt in human cervical cancer cells. In addition, N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 has been shown to have various biochemical and physiological effects. In a study conducted by Li et al., N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 was found to induce apoptosis in human cervical cancer cells by activating the intrinsic apoptotic pathway. In addition, N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In a study conducted by Liu et al., N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 was found to reduce infarct volume and improve neurological function in rats subjected to cerebral ischemia/reperfusion injury.
实验室实验的优点和局限性
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. In addition, N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1. One potential direction is to further investigate the mechanism of action of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1, particularly its effects on the Akt signaling pathway. Another potential direction is to explore the potential of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. In addition, future studies could focus on improving the solubility of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 in aqueous solutions, which would make it a more versatile tool for lab experiments.
Conclusion:
In conclusion, N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 is a novel small molecule that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 could lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1 involves a multistep process that starts with the reaction of 3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-L-valine to form an amide intermediate. This intermediate is then reacted with 4-tert-butylphenol and triethylamine to form N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide 1.
属性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13(27-17-10-8-15(9-11-17)20(2,3)4)19(24)28-22-18(21)14-6-5-7-16(12-14)23(25)26/h5-13H,1-4H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQYDZNMPXNIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)
![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)


![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)


![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)